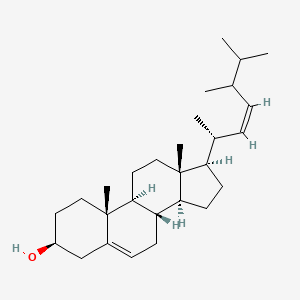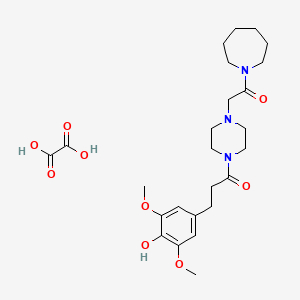
CID 21924643
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(dimethylamino)phenylsilane is an organosilicon compound known for its high volatility and thermal stability. It is widely used as a vapor deposition precursor to fabricate silicon-containing thin films for various applications, including solar cells, fuel cell catalysts, and semiconductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .
Análisis De Reacciones Químicas
Types of Reactions
Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ozone or oxygen plasma is commonly used as oxidants in the atomic layer deposition process.
Substitution: Various nucleophiles can be used to substitute the dimethylamino groups.
Major Products Formed
Substitution: Depending on the nucleophile used, different substituted silanes can be formed.
Aplicaciones Científicas De Investigación
Tris-(dimethylamino)phenylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylamino)silane (BDMAS): Another aminosilane precursor used in atomic layer deposition.
Diisopropylaminosilane (DIPAS): Known for its lower energy barrier in the rate-determining step compared to Tris-(dimethylamino)phenylsilane.
Uniqueness
Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .
Propiedades
Fórmula molecular |
C12H20N3Si |
|---|---|
Peso molecular |
234.39 g/mol |
InChI |
InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3 |
Clave InChI |
OQMNHYQDXQYFRS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


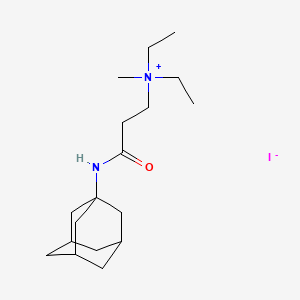
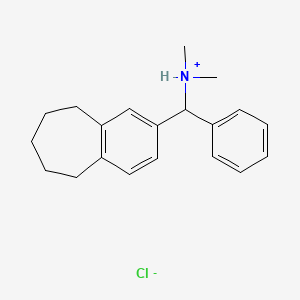
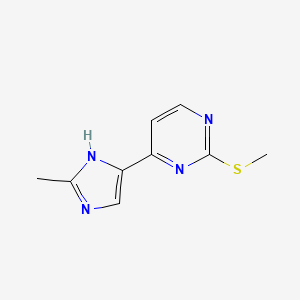

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)



